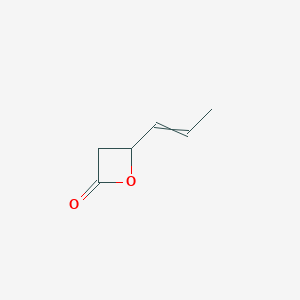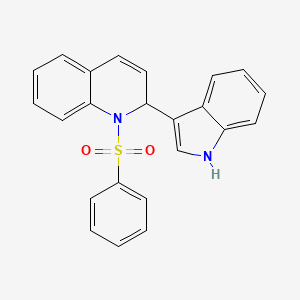
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that features a benzenesulfonyl group, an indole moiety, and a dihydroquinoline structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then treated with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Formation of the Dihydroquinoline Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the dihydroquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline compounds.
Substitution: Halogenated indole derivatives.
科学的研究の応用
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
- 1-(Benzenesulfonyl)-1H-indol-3-ylboronic acid
- 1-(Benzenesulfonyl)-1H-indol-3-ylmethanol
- 1-(Benzenesulfonyl)-1H-indol-3-ylacetic acid
Comparison: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the presence of the dihydroquinoline ring, which imparts distinct electronic and steric properties compared to other benzenesulfonyl-indole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
63607-31-8 |
|---|---|
分子式 |
C23H18N2O2S |
分子量 |
386.5 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(1H-indol-3-yl)-2H-quinoline |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-22-13-7-4-8-17(22)14-15-23(25)20-16-24-21-12-6-5-11-19(20)21/h1-16,23-24H |
InChIキー |
ABEZHWKJIQLVGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


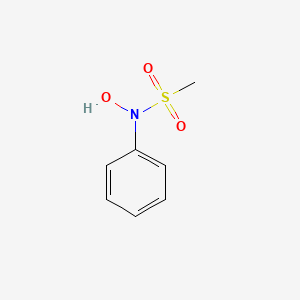
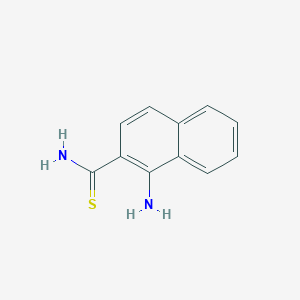
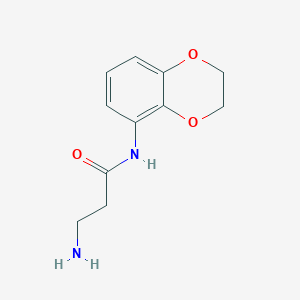
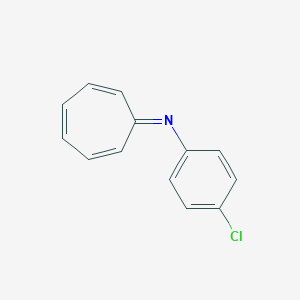
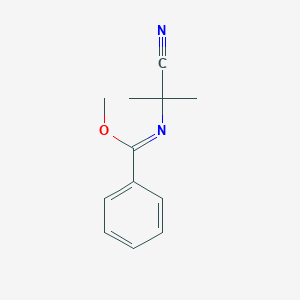
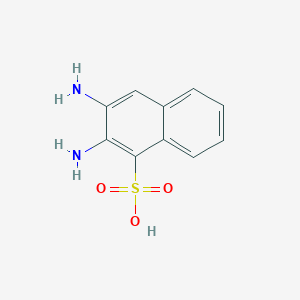
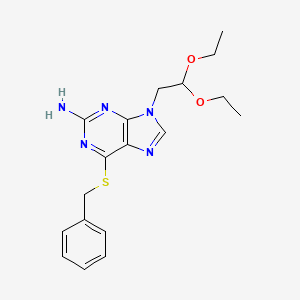
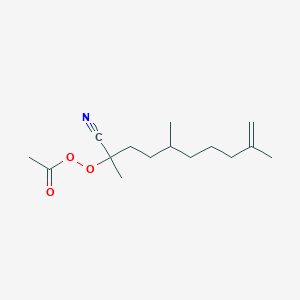
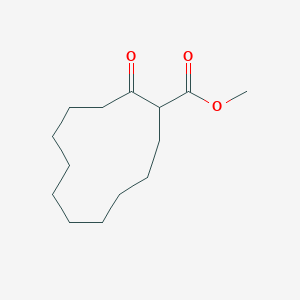
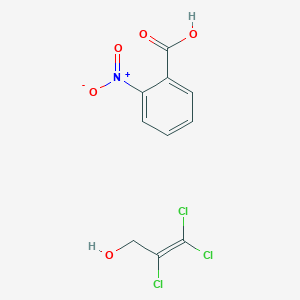
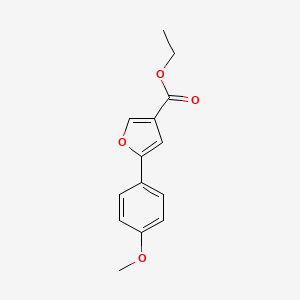
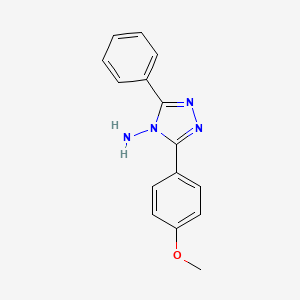
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
